![molecular formula C14H12O3 B12339621 (11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol](/img/structure/B12339621.png)
(11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol is a complex organic molecule characterized by its unique tetracyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and structural complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol typically involves multiple steps, including cyclization reactions and stereoselective synthesis. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tetracyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol can undergo various chemical reactions, including:
Oxidation: The diol functional groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction can produce different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol is used as a model compound to study complex organic reactions and mechanisms. Its unique structure makes it an interesting subject for theoretical and computational chemistry studies.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for drug development, particularly in the areas of infectious diseases and cancer.
Industry
In industry, this compound could be used as a precursor for the synthesis of more complex molecules or as a functional material in various applications, such as coatings, adhesives, or polymers.
Wirkmechanismus
The mechanism of action of (11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol include other tetracyclic and polycyclic organic molecules with similar structural features. Examples include:
- Tetracyclines
- Polycyclic aromatic hydrocarbons
- Steroids
Uniqueness
What sets (11R,12S,13S,15R)-14-oxatetracyclo[85002,7013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol apart from these similar compounds is its specific stereochemistry and functional groups
Eigenschaften
Molekularformel |
C14H12O3 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
(11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol |
InChI |
InChI=1S/C14H12O3/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)13-14(17-13)12(11)16/h1-6,11-16H/t11-,12+,13-,14+/m1/s1 |
InChI-Schlüssel |
YMUIEZKBBVSZNE-RQJABVFESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2[C@@H]4[C@@H](O4)[C@H]([C@@H]3O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C(C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)
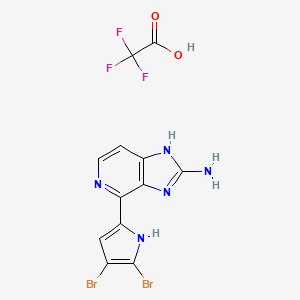

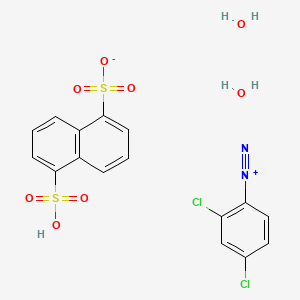
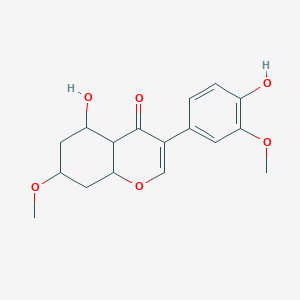
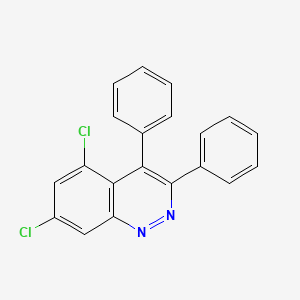
![9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL-](/img/structure/B12339574.png)

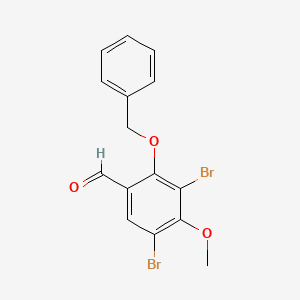


![N-[5-(2-methoxy-6-methylpyridin-3-yl)pyrazolidin-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine](/img/structure/B12339610.png)
